REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH2:13][CH:14]2[CH2:16][CH2:15]2)[CH:9]=[CH:8][N:7]=1)(=O)C>[OH-].[Na+]>[CH:14]1([CH2:13][O:12][C:10]2[CH:9]=[CH:8][N:7]=[C:6]([CH2:5][OH:4])[CH:11]=2)[CH2:15][CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC=CC(=C1)OCC1CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=CC(=NC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |